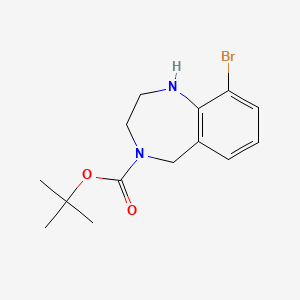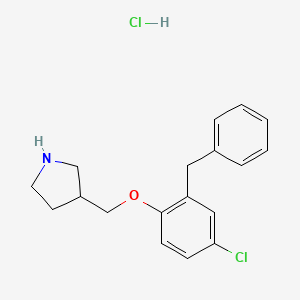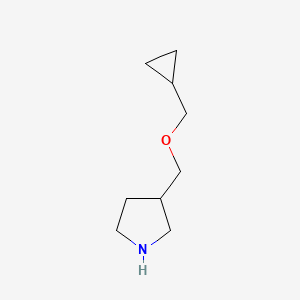
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Übersicht
Beschreibung
The compound “tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate” is a chemical compound with the molecular weight of 327.22 . It is used in various chemical reactions and has potential applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 394.7±41.0 °C and a predicted density of 1.370±0.06 g/cm3 . It is typically stored at a temperature of 4°C and is available in powder form .Wissenschaftliche Forschungsanwendungen
Radioligand for Diazepam Insensitive Receptors :
- He et al. (1994) synthesized a radioligand, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, with high affinity for diazepam insensitive (DI) benzodiazepine receptors, potentially useful for SPECT imaging.
Selective Antagonists of Muscarinic Receptors :
- Bradshaw et al. (2008) developed tetrahydro-[1H]-2-benzazepin-4-ones, which show potential as selective muscarinic (M3) receptor antagonists (Bradshaw et al., 2008).
Enantiospecific Synthesis of Pharmaceutical Intermediates :
- Ku et al. (1997) reported an enantiospecific synthesis method for a derivative of this compound, highlighting its importance in pharmaceutical synthesis (Ku et al., 1997).
High Affinity Ligands for Benzodiazepine Receptors :
- Gu et al. (1992) described the synthesis of a high affinity ligand for the diazepam insensitive subtype of the benzodiazepine receptor (Gu et al., 1992).
Dipeptide Mimetic for Inhibitors :
- Lauffer and Mullican (2002) developed a method for synthesizing a dipeptide mimetic using a related compound, highlighting its role in developing interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).
Kinase Inhibitor Synthesis :
- Naganathan et al. (2015) reported the scalable synthesis of a compound with a benzoxazepine core, a structure found in several kinase inhibitors (Naganathan et al., 2015).
Synthesis of Analgesic and Anxiolytic Agents :
- Maltsev et al. (2021) synthesized novel benzimidazole derivatives with promising analgesic and anxiolytic potentials (Maltsev et al., 2021).
Synthesis of Anticancer Drug Intermediates :
- Zhang et al. (2018) described a method for synthesizing an intermediate important for small molecule anticancer drugs (Zhang et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . These cell lines represent different types of cancer, including cervical, lung, liver, and breast cancer, respectively . The compound interacts with these cells, inhibiting their proliferation and inducing cytolytic activity .
Mode of Action
The compound interacts with its targets by binding to the active site of c-Met , a protein that plays a crucial role in cancer cell survival, proliferation, and migration . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The introduction of a sulfonyl group to the compound has been suggested to increase its antiproliferative activity .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell proliferation and survival. By binding to c-Met, it interferes with the signaling pathways that promote cancer cell growth and survival
Pharmacokinetics
The compound’s antiproliferative activity against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against various cancer cell lines, with IC50 values between 0 and 100 μM . It inhibits the proliferation of cancer cells in a dose-dependent manner and induces cytolytic activity . The compound is more potent against the A549 cell line compared to the other three cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 9-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWMTVSQYZVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)


![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)
![3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether](/img/structure/B1374546.png)
![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)
![3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether](/img/structure/B1374551.png)
![3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374553.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374557.png)

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)